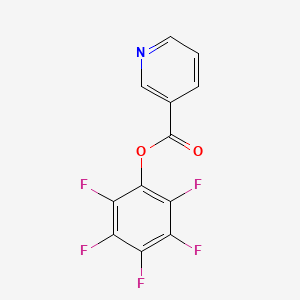

Pentafluorophenyl nicotinate

Description

Contextualizing Pentafluorophenyl Esters within Activated Esters for Organic Transformations

Pentafluorophenyl (PFP) esters are a prominent class of activated esters, which are carboxylic acid esters with highly electron-withdrawing alcohol groups. This activation renders the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack. The pentafluorophenyl group (C₆F₅) is a particularly potent activating group due to the strong inductive effect of the five fluorine atoms. rsc.orgnist.gov This high reactivity makes PFP esters valuable reagents for a variety of organic transformations, most notably in the formation of amide bonds. nih.gov

In the realm of peptide synthesis, PFP esters of N-protected amino acids are widely employed. nih.govpsu.edu They offer several advantages over other activating methods, including high reactivity that leads to rapid and efficient coupling reactions, often minimizing side reactions and racemization. psu.eduhighfine.com Furthermore, PFP esters often exhibit good crystallinity and stability, making them easier to handle and store compared to some other activated species like symmetrical anhydrides. psu.edu Their use in solid-phase peptide synthesis (SPPS) has been well-documented, where they contribute to the efficient assembly of complex peptide chains. psu.edu

The Role of Nicotinate (B505614) Moieties in Complex Molecular Architectures

Nicotinate and its derivatives are integral components of numerous natural products and pharmaceutical agents. For instance, the nicotinamide (B372718) portion of nicotinamide adenine (B156593) dinucleotide (NAD) is structurally related to the nicotinate moiety and plays a central role in redox reactions within biological systems. In medicinal chemistry, the nicotinate scaffold is found in drugs with diverse therapeutic applications. The synthesis of complex molecules often leverages the specific reactivity of the pyridine (B92270) ring and the carboxylic acid functionality of the nicotinate unit.

Scope and Significance in Contemporary Chemical Disciplines

The combination of a highly reactive pentafluorophenyl ester with a biologically and synthetically relevant nicotinate core makes pentafluorophenyl nicotinate a compound of considerable interest in several contemporary chemical disciplines. Its primary significance lies in its potential as a reagent for the introduction of the nicotinate moiety into various molecular frameworks under mild conditions.

In medicinal chemistry and drug discovery, this compound can serve as a valuable tool for derivatizing amine-containing molecules to explore structure-activity relationships. The resulting nicotinamides may exhibit new or enhanced biological activities. In the field of materials science, the incorporation of the polar and aromatic nicotinate group can be used to modify the properties of polymers and other materials. Furthermore, in the synthesis of complex natural products or their analogues, this compound could act as a key intermediate for the efficient formation of specific amide linkages. The study of such specialized reagents is crucial for the continued advancement of synthetic methodologies and the creation of novel functional molecules.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₄F₅NO₂ | 289.16 | 848347-44-4 |

| Pentafluorophenol (B44920) | C₆HF₅O | 184.06 | 771-61-9 |

| Nicotinic acid | C₆H₅NO₂ | 123.11 | 59-67-6 |

| Isonicotinic acid pentafluorophenyl ester | C₁₂H₄F₅NO₂ | 289.16 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-2-1-3-18-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHLJDBUUFUDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631467 | |

| Record name | Pentafluorophenyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848347-44-4 | |

| Record name | Pentafluorophenyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of Pentafluorophenyl Nicotinate

Nucleophilic Acyl Substitution Mechanisms

The primary mode of reactivity for pentafluorophenyl nicotinate (B505614) is nucleophilic acyl substitution. The ester is highly susceptible to attack by nucleophiles at the carbonyl carbon, leading to the displacement of the pentafluorophenoxide anion, a very stable leaving group. This high reactivity is a direct consequence of the strong electron-withdrawing nature of the pentafluorophenyl ring, which significantly enhances the electrophilicity of the acyl carbon. nih.gov

Pentafluorophenyl nicotinate readily reacts with a wide range of nucleophiles, including amines, water, and alcohols, to yield the corresponding nicotinamides, nicotinic acid, or other nicotinate esters, respectively.

Aminolysis: The reaction with primary and secondary amines is particularly rapid and efficient. Kinetic studies of related pentafluorophenyl esters in peptide synthesis have demonstrated their superior reactivity compared to other activated esters like p-nitrophenyl or pentachlorophenyl esters. highfine.com The reaction generally proceeds through a tetrahedral intermediate, and the rate-limiting step can vary depending on the nucleophile and reaction conditions. nih.gov For highly reactive esters like pentafluorophenyl esters, the formation of the tetrahedral intermediate is often rapid.

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to produce nicotinic acid and pentafluorophenol (B44920). The kinetics of hydrolysis for similar nicotinate esters have been shown to be pH-dependent. researchgate.net

Alcoholysis: The reaction with alcohols yields a different ester of nicotinic acid via transesterification. This process is also facilitated by the excellent leaving group ability of the pentafluorophenoxide.

The reactivity of pentafluorophenyl esters (PFP) is markedly higher than that of other activated esters, a crucial factor in synthetic applications where rapid and complete reactions are necessary to minimize side products. highfine.com

Table 1: Relative Coupling Rates of Activated Esters

| Activated Ester Type | Abbreviation | Relative Rate |

|---|---|---|

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

This table is generated based on kinetic studies of various activated esters in peptide coupling reactions. highfine.com

In acylation reactions involving chiral nucleophiles, such as the synthesis of peptides or the resolution of racemic amines and alcohols, maintaining stereochemical integrity is paramount. nih.gov The high reactivity of pentafluorophenyl esters is advantageous in this context. Fast coupling reactions minimize the opportunity for side reactions that can lead to racemization or epimerization at adjacent chiral centers. bibliomed.orgresearchgate.net

When this compound is used to acylate a racemic mixture of a chiral amine or alcohol in a process known as kinetic resolution, one enantiomer may react faster than the other, allowing for their separation. The efficiency of such resolutions depends on the differential reaction rates. More commonly, these activated esters are used to couple valuable, enantiomerically pure building blocks where the high reaction rate ensures that the stereochemistry is preserved with high fidelity. nih.gov The use of pentafluorophenyl esters in solid-phase peptide synthesis, for example, has been shown to proceed with complete retention of chirality. nih.gov

Role as an Activating Group in Amide Bond Formation

The most prominent application of the pentafluorophenyl ester moiety is as an activating group for carboxylic acids, particularly in the formation of amide bonds during peptide synthesis.

Pentafluorophenyl esters of N-protected amino acids are stable, often crystalline, solids that can be prepared in advance and stored. psu.edu This avoids the need for in situ activation, which can expose the growing peptide chain to potentially harmful reagents. nih.govpsu.edu The primary advantage of using pre-formed pentafluorophenyl esters is the combination of high reaction rates and a reduction in side reactions. highfine.compsu.edu

Kinetic studies confirm that the coupling speed for pentafluorophenyl esters is significantly higher than for alternatives like p-nitrophenyl esters. highfine.com This rapid acylation is crucial for minimizing racemization, a common side reaction in peptide synthesis, especially during the coupling of peptide fragments. bibliomed.org The use of Fmoc-amino acid pentafluorophenyl esters, often in conjunction with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) in a polar solvent like dimethylformamide (DMF), has proven effective for the synthesis of difficult peptide sequences where other methods have failed. psu.edu The high reactivity drives the desired coupling reaction to completion quickly, outcompeting potential side reactions. nih.govhighfine.com

Electrophilic and Radical Reactivity of the Pentafluorophenyl Moiety

While the primary reactivity of this compound involves the ester linkage, the C₆F₅ ring itself possesses a distinct chemical character that can participate in other types of reactions under specific conditions.

The pentafluorophenyl group is a highly electron-deficient aromatic system. This property allows it to engage in reactions uncharacteristic of standard phenyl groups.

Radical Reactivity: Under conditions that promote homolytic cleavage, a pentafluorophenyl radical (C₆F₅•) can be formed. Studies involving the generation of this radical from other precursors, such as pentafluoroaniline, have shown it to be electrophilic in nature. rsc.org This electrophilic radical can then attack other aromatic systems in a process known as pentafluorophenylation, leading to the formation of biaryl compounds. rsc.org

Electrophilic Reactivity: While less common for this specific compound, related hypervalent iodine reagents containing a pentafluorophenyl group have been developed for the electrophilic pentafluorophenylation of carbon nucleophiles like β-keto esters. researchgate.net This demonstrates the capacity of the C₆F₅ moiety to be transferred as an electrophile under the right circumstances. The high electron deficiency of the ring also makes it susceptible to nucleophilic aromatic substitution (SₙAr), where a fluoride (B91410) ion (typically at the para position) is displaced by a strong nucleophile, though this reactivity is more characteristic of compounds like pentafluoropyridine. rsc.org

Interactions with Transition Metal Catalysts

The interaction of pentafluorophenyl esters with transition metal catalysts, particularly palladium and nickel complexes, has been a subject of significant research, leading to the development of novel cross-coupling methodologies. These reactions often proceed via the selective activation of the C(acyl)–O bond, a transformation that is challenging with less activated esters.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for the cross-coupling reactions of pentafluorophenyl esters. The Suzuki-Miyaura coupling, in particular, has been successfully applied to these substrates.

Suzuki-Miyaura Coupling:

Research has demonstrated that pentafluorophenyl esters are highly effective electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov These reactions typically utilize a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. The high reactivity of pentafluorophenyl esters is attributed to the ground-state destabilization of the C(acyl)–O bond, which lowers the barrier for oxidative addition to the palladium center. nih.gov

A general method for the Suzuki-Miyaura cross-coupling of pentafluorophenyl esters involves the use of Pd(0)/phosphane catalyst systems, leading to selective C–O acyl cleavage. nih.govnih.gov Mechanistic studies support a unified reactivity scale for acyl electrophiles, where the reactivity of pentafluorophenyl esters can be correlated with the barriers to isomerization around the C(acyl)–O bond. nih.gov Competition experiments have shown that electron-deficient aryl pentafluorophenyl esters are more reactive. nih.gov

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Pentafluorophenyl Esters with Phenylboronic Acid. nih.gov

| Entry | Pentafluorophenyl Ester Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pentafluorophenyl benzoate | Pd2(dba)3 / PCy3·HBF4 | Na2CO3 | Dioxane | 120 | 95 |

| 2 | Pentafluorophenyl 4-methoxybenzoate | Pd2(dba)3 / PCy3·HBF4 | Na2CO3 | Dioxane | 120 | 92 |

| 3 | Pentafluorophenyl 4-(trifluoromethyl)benzoate | Pd2(dba)3 / PCy3·HBF4 | Na2CO3 | Dioxane | 120 | 98 |

Decarbonylative and Decarboxylative Coupling:

Pentafluorophenyl esters can also participate in palladium-catalyzed decarbonylative coupling reactions. For instance, the cross-coupling of acyl chlorides with potassium perfluorobenzoates, which can be seen as a related system, proceeds via a tandem decarbonylation and decarboxylation sequence to afford unsymmetrical biaryls. lookchem.comrsc.org Mechanistic investigations suggest the formation of a palladium complex intermediate that undergoes decarbonylation before reductive elimination. lookchem.com

Table 2: Palladium-Catalyzed Decarbonylative/Decarboxylative Coupling of Acyl Chlorides with Potassium Pentafluorobenzoate. lookchem.com

| Entry | Acyl Chloride | Catalyst System | Solvent | Temperature (°C) | Yield of Biaryl (%) |

|---|---|---|---|---|---|

| 1 | 2-Naphthoyl chloride | Pd(dba)2 / PCy3·HBF4 | Toluene | 150 | 69 |

| 2 | Benzoyl chloride | Pd(dba)2 / PCy3·HBF4 | Toluene | 150 | 65 |

| 3 | 4-Methoxybenzoyl chloride | Pd(dba)2 / PCy3·HBF4 | Toluene | 150 | 72 |

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a powerful alternative to palladium for the activation of C–O bonds in esters. nih.govnih.gov Their ability to activate less reactive ester functionalities makes them particularly interesting for reactions involving pentafluorophenyl esters.

C–O Bond Activation:

Nickel catalysts have been successfully employed for the cross-coupling of various phenol (B47542) derivatives, demonstrating the feasibility of C–O bond activation. nih.gov While specific examples with this compound are limited, the principles of nickel-catalyzed C–O activation are applicable. These reactions often utilize Ni(0) catalysts, which can oxidatively add to the C(acyl)–O bond of the ester. nih.gov DFT calculations have been used to support the proposed mechanisms and to understand the factors influencing the reaction, such as the role of additives. nih.gov The choice of ligand is crucial in directing the reaction towards either C(acyl)–O or C(aryl)–O bond cleavage. scilit.com

C–S Cross-Coupling Reactions

The formation of C–S bonds via transition metal catalysis is a significant transformation in organic synthesis. A dual-catalytic system employing an iridium photosensitizer and a nickel metallacycle has been developed for the C–S cross-coupling of thiols with aryl iodides. mdpi.com While this study does not directly use pentafluorophenyl esters as the electrophile, it highlights the potential for nickel catalysts in such transformations. The mechanism involves the generation of a thiyl radical, which then engages with the nickel catalyst. mdpi.com The unique electronic properties of the pentafluorophenyl group could potentially influence the efficiency of similar C–S cross-coupling reactions.

Computational Studies

Density Functional Theory (DFT) calculations have provided valuable insights into the mechanisms of transition metal-catalyzed reactions of esters. researchgate.netresearchgate.net For palladium-catalyzed reactions, computational studies have explored the oxidative addition step of aryl halides to Pd(0) complexes, which is a key step in many cross-coupling cycles. researchgate.netresearchgate.net These studies help in understanding the influence of ligands and substrates on the reaction barriers. In the context of nickel catalysis, DFT calculations have been instrumental in elucidating the mechanism of acyl C–O bond activation in methyl esters and understanding the factors that prevent competitive decarbonylation. nih.gov Such computational approaches are invaluable for predicting the reactivity of substrates like this compound and for designing more efficient catalytic systems.

Applications in Advanced Organic Synthesis and Materials Science Research

Peptide and Protein Chemistry

The formation of the amide bond is the cornerstone of peptide and protein chemistry. Pentafluorophenyl nicotinate (B505614) serves as a highly efficient acylating agent, facilitating the creation of these crucial linkages. Its application spans various methodologies, from solid-phase synthesis to the chemical modification of peptide chains.

In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially added to a growing peptide chain anchored to a solid resin support. Pentafluorophenyl nicotinate is employed as an activated form of nicotinic acid for introducing a nicotinoyl (Nic) group onto the N-terminus of resin-bound peptides. This process is notably efficient, often achieving high yields. For instance, the N-terminal nicotinoylation of peptides on a rink amide resin has been demonstrated to proceed effectively. The resulting N-nicotinoyl peptide can then undergo further modifications.

The stability and high reactivity of the pentafluorophenyl ester allow for clean and rapid coupling reactions, minimizing side reactions and simplifying the purification of the final peptide product. This strategy is valuable for creating peptides with specific functionalities or for use as platforms for further chemical ligation.

While SPPS is dominant for many peptide synthesis applications, solution-phase methodologies remain important, particularly for large-scale synthesis or for specific peptide segments. In this context, pentafluorophenyl esters, including the nicotinate derivative, function as reliable activating groups for the carboxyl component. The high reactivity of this compound allows for coupling reactions to be performed under mild conditions, which is crucial for preventing the racemization of amino acid residues and protecting sensitive functional groups within the peptide sequence. The process involves the reaction of an N-protected amino acid or peptide (the amine component) with the pentafluorophenyl ester of the incoming amino acid or peptide (the carboxyl component), typically in the presence of a non-nucleophilic base.

Peptide fragment coupling is a key strategy for the synthesis of large proteins. This approach involves the synthesis of several smaller peptide segments, which are then joined together. The efficiency of the coupling step is critical. This compound can be used to activate the C-terminus of one peptide fragment, preparing it for reaction with the N-terminus of another. This method is particularly useful in convergent synthesis strategies. The resulting amide bond formation is often clean and efficient, making it a viable tool for constructing large, complex peptide and protein structures.

A significant application of this compound is in the introduction of the nicotinoyl group as an "orthogonal handle" for further chemical modification. A handle is a chemical moiety introduced into a peptide that can be selectively manipulated without affecting other parts of the molecule.

The nicotinoyl group, once attached to a peptide's N-terminus, can be converted into a different functional group. Specifically, it can be transformed into a thioester via a process called transthioesterification. This thioester is a key intermediate for native chemical ligation (NCL), a powerful technique for joining unprotected peptide fragments. This two-step process—N-acylation with this compound followed by transthioesterification—provides a robust method for preparing peptide-thioesters that are essential for protein synthesis.

Table 1: Comparison of N-terminal Acylating Agents for Peptide Modification

| Acylating Agent | Activating Group | Key Application | Reference |

| This compound | Pentafluorophenyl | Introduction of a nicotinoyl handle for conversion to a thioester. | |

| Di-tert-butyl dicarbonate | tert-Butoxycarbonyl (Boc) | Standard N-terminal protection in Boc-SPPS. | N/A |

| Fluorenylmethyloxycarbonyl chloride | Fmoc | Standard N-terminal protection in Fmoc-SPPS. | N/A |

The efficiency of amide bond formation is paramount, especially when dealing with sterically hindered amino acids or complex peptide sequences where coupling can be sluggish. Pentafluorophenyl esters are recognized for their high acylation efficiency, which is attributed to the low pKa of pentafluorophenol (B44920), making it an excellent leaving group. This enhanced reactivity ensures that the amide bond formation proceeds to completion, even in challenging chemical environments. Research has shown that couplings using pentafluorophenyl esters can achieve high yields, often exceeding 90%, with minimal epimerization, thus preserving the stereochemical integrity of the peptide.

Table 2: Representative Yields for Pentafluorophenyl Ester Mediated Couplings

| Reactants | Coupling Conditions | Product | Yield (%) | Reference |

| Z-Gly-OPfp + H-Gly-OEt | Ethyl Acetate, 25°C, 1h | Z-Gly-Gly-OEt | >99 | |

| Z-Phe-OPfp + H-Gly-OEt | Ethyl Acetate, 25°C, 1h | Z-Phe-Gly-OEt | >99 | |

| Nicotinoyl-Pfp + H-Peptide-Resin | DMF, Room Temp | Nicotinoyl-Peptide-Resin | High | |

| Z = Benzyloxycarbonyl, Pfp = Pentafluorophenyl, OEt = Ethyl ester, DMF = Dimethylformamide |

Polymer Chemistry and Macromolecular Engineering

The principles of reactivity and controlled bond formation that make this compound valuable in peptide synthesis are also applicable to polymer chemistry. Activated esters, particularly pentafluorophenyl esters, are used in "active ester polymerization" for the synthesis of well-defined polymers.

This methodology has been applied to create functional polymers where the pentafluorophenyl ester group is incorporated into a monomer. These monomers can then be polymerized, and the resulting polymer contains active ester side chains. These side chains serve as reactive sites for post-polymerization modification. By reacting the active-ester-containing polymer with various primary amines, a library of functional polymers can be generated from a single parent macromolecule. This approach allows for the precise installation of a wide array of functional groups along the polymer backbone, enabling the engineering of macromolecules with tailored properties for applications in materials science, such as drug delivery systems or advanced coatings. While the direct use of this compound in a monomer might be specific, the underlying chemistry of using pentafluorophenyl esters as reactive handles is a well-established and powerful strategy in macromolecular engineering.

Information regarding "this compound" is not available in the searched sources.

Extensive research has been conducted to gather information specifically on the chemical compound “this compound” and its applications as outlined in the provided structure. However, the search results did not yield specific data or research findings related to "this compound" for the requested applications in advanced organic synthesis, materials science research, and bioconjugation strategies.

The available scientific literature focuses on the broader class of pentafluorophenyl (PFP) esters and other PFP-containing monomers, such as pentafluorophenyl methacrylate (B99206) (PFPMA) and poly(pentafluorophenyl acrylate) (PPFPA). These related compounds are extensively studied for their utility in:

Monomer functionalization and polymerization: PFP esters are valuable in creating active ester polymers. rsc.org

Post-polymerization modification: These polymers serve as platforms for a variety of modifications, allowing the introduction of diverse functional groups after the initial polymerization process. rsc.orgnih.govrsc.org

Para-fluoro-thiol reaction (PFTR): The pentafluorophenyl group is known to react selectively with thiols under mild conditions, a strategy employed in polymer and materials science. rsc.orgrsc.org

Bioconjugation: PFP esters are utilized for attaching molecules to proteins, antibodies, and oligonucleotides. nih.govnih.gov

While these principles are well-established for various PFP-containing compounds, no specific examples or detailed research findings concerning "this compound" in these contexts were found. Therefore, it is not possible to generate the requested article focusing solely on this specific chemical compound.

Catalytic Applications in Organic Transformations

The presence of the pentafluorophenyl moiety in a molecule can dramatically influence its reactivity and utility as a catalyst or catalyst precursor. This compound and related structures are integral to various catalytic processes, primarily due to the strong electron-withdrawing nature of the C₆F₅ group.

Role of Pentafluorophenyl Substituents in Catalyst Design

The design of effective catalysts often hinges on the ability to fine-tune the electronic and steric environment of the catalytic center. The pentafluorophenyl group offers a powerful tool for achieving this control.

Electronic Effects: The five fluorine atoms on the phenyl ring are intensely electron-withdrawing. This property significantly reduces the electron density at a metal center when the pentafluorophenyl group is part of a ligand. acs.org This electronic perturbation can stabilize catalysts, particularly in oxidation reactions, and can enhance the Lewis acidity of metal-free catalysts like tris(pentafluorophenyl)borane. acs.orgresearchgate.netacs.org In the context of polymerization catalysis, for instance, the use of pentafluorophenyl substituents in Ni(II) salicylaldiminato catalysts leads to the production of high molecular weight polymers with low degrees of branching by suppressing β-hydride elimination. acs.org The electron-poor nature of the pentafluorophenyl ring also facilitates unique intermolecular interactions, such as π-hole interactions, which can influence supramolecular assembly and catalyst stability. mdpi.com

Steric Influence: The bulkiness of the pentafluorophenyl group can also play a crucial role in catalyst design. This steric hindrance can create a specific pocket around the active site of a catalyst, influencing the stereoselectivity of a reaction. researchgate.net For example, in tris(pentafluorophenyl)borane, the steric bulk of the C₆F₅ groups contributes to its stability and allows for the isolation of stable intermediates in various catalytic reactions. researchgate.net This steric shielding can also prevent catalyst deactivation pathways, such as dimerization or unwanted side reactions.

The combination of these electronic and steric effects makes the pentafluorophenyl group a valuable component in the design of catalysts for a wide array of organic transformations, including polymerization, hydrosilylation, and Diels-Alder reactions. researchgate.net

Activation of Substrates and Reagents

Pentafluorophenyl esters, including this compound, are highly effective activating groups for carboxylic acids. nottingham.edu.cnrsc.org This activation is a consequence of the excellent leaving group ability of the pentafluorophenoxide ion.

The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. rsc.org This enhanced reactivity allows for the facile formation of amide bonds, a critical transformation in peptide synthesis and the modification of biomolecules. nih.govwikipedia.org Pentafluorophenyl esters are often preferred over other activating agents, such as N-hydroxysuccinimidyl (NHS) esters, due to their increased resistance to spontaneous hydrolysis, which can be a significant side reaction in aqueous media. nih.govwikipedia.org

Recent research has demonstrated novel methods for the synthesis of pentafluorophenyl esters. For example, an electrochemical method has been developed that couples carboxylic acids with pentafluorophenol, avoiding the need for external dehydrating agents. rsc.orgnih.gov This method relies on the electrochemical generation of a pentafluorophenoxyl radical, which then participates in a cascade of nucleophilic aromatic and acyl substitutions to form the desired ester. rsc.org

Furthermore, the pentafluorophenyl ester group has been shown to activate the α-protons of the ester, facilitating H/D exchange reactions. researchgate.net This allows for the site-specific incorporation of deuterium (B1214612) into organic molecules, a valuable tool in mechanistic studies and for the synthesis of isotopically labeled internal standards for mass spectrometry. researchgate.net

Derivatization Strategies in Analytical Chemistry

The unique properties of the pentafluorophenyl group are also harnessed in analytical chemistry to improve the detection and separation of various analytes. Derivatization with reagents containing a pentafluorophenyl moiety, such as this compound, can significantly enhance the performance of spectroscopic and chromatographic techniques.

Strategies for Mass Spectrometric Analysis

The pentafluorophenyl group is a powerful tool for enhancing the sensitivity of mass spectrometric analysis, particularly in gas chromatography-mass spectrometry (GC-MS) with electron capture negative ion chemical ionization (ECNICI). nih.govnih.gov The high electron affinity of the pentafluorophenyl ring makes derivatives containing this group highly responsive to electron capture, leading to the formation of stable negative ions. nii.ac.jp This results in a significant increase in sensitivity, allowing for the detection of analytes at very low concentrations. nih.govnii.ac.jp

Derivatization with reagents like pentafluorophenylhydrazine (B1196947) (PFPH) has been successfully used for the sensitive determination of carbonyl compounds in the atmosphere. scientific.netresearchgate.net The resulting PFPH derivatives are analyzed by GC-MS, with detection limits in the sub-nanogram per cubic meter range. scientific.net Similarly, pentafluorobenzoyl chloride is a common derivatizing agent for hydroxyl-containing compounds, such as fatty alcohols and steroids, significantly improving their detectability by GC-ECNICI-MS. nih.govnih.gov

The fragmentation of pentafluorophenyl derivatives in the mass spectrometer often produces a characteristic ion at m/z 181, corresponding to the C₆F₅CH₂⁺ fragment, which can be used for selected ion monitoring (SIM) to further enhance selectivity and sensitivity. nii.ac.jp Isotope dilution mass spectrometry, using isotopically labeled pentafluorophenyl derivatives as internal standards, provides a robust method for accurate quantification. nih.gov

Table 1: Performance of PFPH Derivatization for Carbonyl Compound Analysis

| Parameter | Range of Values |

|---|---|

| Regression Coefficient (R²) | 0.995-0.999 |

| Limit of Detection (LOD) | 0.15-1.04 ng/m³ |

| Reproducibility (RSD, n=6) | 7.3-13.2% |

| Recovery | 92.7-109.2% |

Data sourced from a study on the determination of airborne carbonyl compounds using PFPH derivatization followed by GC-MS analysis. scientific.netresearchgate.net

Chromatographic Separation Enhancements via Pentafluorophenyl Moieties

Pentafluorophenyl (PFP) stationary phases have become a popular alternative to traditional C8 and C18 phases in high-performance liquid chromatography (HPLC) due to their unique selectivity. chromatographyonline.comnih.gov These phases consist of silica (B1680970) particles chemically bonded with pentafluorophenyl groups. The separation mechanism on PFP columns is multimodal, involving a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. chromatographyonline.comchromatographyonline.comymc.co.jp

This complex interplay of interactions allows for the enhanced separation of a wide range of analytes, including those that are difficult to resolve on conventional reversed-phase columns. PFP columns have shown particular utility in the separation of:

Isomers and structurally similar compounds: The unique selectivity of PFP phases enables the separation of geometric isomers (cis/trans) and other closely related structures. ymc.co.jp

Polar and aromatic compounds: PFP columns can provide enhanced retention and resolution for polar analytes and compounds containing aromatic rings. chromatographyonline.comresearchgate.net

Halogenated compounds: The specific interactions between the PFP stationary phase and halogenated analytes can lead to improved separations. ymc.co.jp

The superior selectivity of PFP phases has been demonstrated in the analysis of complex mixtures, such as the separation of 30 different perfluorinated compounds and their isomers. chromatographyonline.com In this application, a PFP column showed better separation compared to a conventional alkyl chain phase under the same gradient conditions. chromatographyonline.com Similarly, PFP columns have been used for the rapid separation of anthocyanins in blueberries, demonstrating their ability to resolve a wide range of glycosylation and acylation patterns. researchgate.net

Table 2: Comparison of Stationary Phases for Separation of Perfluorinated Compounds

| Stationary Phase | Key Interaction Types | Performance Highlight |

|---|---|---|

| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Superior separation of 30 perfluorinated compounds and isomers compared to alkyl phase. chromatographyonline.com |

| Alkyl Chain (C8, C18) | Primarily hydrophobic | Less effective in separating the complex mixture of perfluorinated compounds. chromatographyonline.com |

Research in Nicotinate Derivatives Beyond Esters

The chemistry of nicotinic acid and its derivatives extends far beyond simple esters. The activation of the carboxyl group, for which pentafluorophenyl esters are particularly well-suited, opens up avenues for the synthesis of a diverse array of functional molecules. wikipedia.orgsci-hub.se

The dearomatization of pyridinium (B92312) salts is a powerful strategy for converting flat, aromatic structures into three-dimensional molecules, which can be of significant value in medicinal chemistry and natural product synthesis. chemistryviews.orgnih.gov This transformation typically involves the activation of the pyridine (B92270) ring by N-alkylation or N-acylation to form a pyridinium salt, making it susceptible to nucleophilic attack.

Recent research has demonstrated the copper-catalyzed C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates, a process that proceeds with high enantioselectivity. chemistryviews.orgnih.gov Another approach involves the rhodium-catalyzed dearomatization of N-alkyl nicotinic acid esters using aryl boronic acids as nucleophiles, yielding dihydropyridines with a fully substituted stereocenter at the C6-position. mdpi.com

While direct studies on the dearomatization of pyridinium salts derived from this compound are not extensively documented, the principles established with other nicotinate esters and pyridinium salts are applicable. The pentafluorophenoxy group would act as an excellent leaving group following the formation of a pyridinium salt, facilitating the addition of various nucleophiles. The general reactivity is depicted in the following scheme:

Scheme 1: General Dearomatization of a Nicotinate-Derived Pyridinium Salt

The reaction would involve the activation of the pyridine nitrogen of this compound with a suitable reagent (e.g., an alkyl halide or acyl halide) to form the pyridinium salt. Subsequent addition of a nucleophile, often catalyzed by a transition metal, would lead to the dearomatized product. The choice of catalyst and nucleophile would be crucial in controlling the regioselectivity (attack at C2, C4, or C6) and stereoselectivity of the reaction.

A variety of nucleophiles and reaction conditions have been explored for the dearomatization of pyridinium salts, as summarized in the table below.

| Catalyst System | Nucleophile | Position of Attack | Reference |

| Copper/(R,R)-Ph-BPE | Silicon Nucleophiles | C4 | chemistryviews.orgnih.gov |

| Rhodium/(R)-BINAP | Aryl Boronic Acids | C6 | mdpi.com |

| Not Applicable | Binucleophilic Enaminones | C3 | bohrium.comnih.gov |

Table 1: Examples of Catalytic Systems and Nucleophiles for Pyridinium Salt Dearomatization

Direct functionalization of the pyridine ring is a highly sought-after transformation in organic synthesis due to the prevalence of the pyridine motif in pharmaceuticals and functional materials. thieme-connect.denih.gov The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for its modification. nih.gov

One strategy for pyridine functionalization involves the generation of pyridinyl radicals. A photochemical method has been reported for the functionalization of pyridines with radicals derived from allylic C–H bonds. doi.org This process relies on the single-electron reduction of pyridinium ions to form pyridinyl radicals, which then couple with allylic radicals. This approach offers distinct positional selectivity compared to classical Minisci-type reactions.

Another powerful method for selective pyridine functionalization is through the formation of heterocyclic phosphonium (B103445) salts. Pyridines can be converted into 4-pyridiniumphosphonium salts, which then serve as versatile handles for subsequent bond-forming reactions, including the formation of C-O, C-S, C-N, and C-C bonds. thieme-connect.denih.gov

This compound can be envisioned as a substrate in these functionalization reactions. For instance, after conversion to a suitable pyridinium salt, it could undergo photochemical radical functionalization. The specific functionalization pathways and their regioselectivity would be influenced by the nature of the activating group on the nitrogen and the reaction conditions.

The following table outlines different approaches to pyridine ring functionalization:

| Method | Key Intermediate | Position of Functionalization | Reference |

| Photochemical Radical Reaction | Pyridinyl Radical | Varies (e.g., C6) | doi.org |

| Phosphonium Salt Formation | Heterocyclic Phosphonium Salt | C4 | thieme-connect.denih.gov |

| Transition-Metal Catalysis | Various | C2, C3, C4 | nih.gov |

Table 2: Methods for the Functionalization of the Pyridine Ring

Spectroscopic Characterization Methodologies in Research

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the conformational details of molecules by measuring the absorption of infrared radiation by molecular vibrations. researchgate.netmasterorganicchemistry.com For Pentafluorophenyl nicotinate (B505614), the IR spectrum is dominated by characteristic absorption bands corresponding to the vibrations of its constituent parts: the pentafluorophenyl ring, the pyridine (B92270) ring, and the ester linkage.

The analysis of the FTIR spectrum allows for the confirmation of the compound's synthesis and purity. Key vibrational bands are indicative of specific bonds. researchgate.net For instance, the strong carbonyl (C=O) stretching vibration of the ester group is a prominent feature. researchgate.net The aromatic C=C and C-N stretching vibrations from the pyridine ring, along with the characteristic vibrations of the heavily fluorinated benzene (B151609) ring, provide a unique spectroscopic fingerprint. mdpi.com

Subtle shifts in the positions and intensities of these bands can offer insights into the molecule's conformation. chemrxiv.org Factors such as intermolecular interactions, including weak hydrogen bonds or π-π stacking in the solid state, can influence the vibrational frequencies. nih.gov By analyzing these spectral details, researchers can infer information about the rotational orientation of the pentafluorophenyl ring relative to the nicotinate moiety.

Table 1: Characteristic Infrared Absorption Bands for Pentafluorophenyl nicotinate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester Carbonyl | ~1780 | Strong |

| C=C/C=N Stretch | Aromatic Rings | 1550-1620 | Medium-Strong |

| C-F Stretch | Pentafluorophenyl Ring | 990-1100 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution. jchps.comfrontiersin.org It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H NMR spectroscopy reveals signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are diagnostic, confirming the substitution pattern of the nicotinic acid framework. The absence of other signals confirms the purity of the sample.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of both aromatic rings.

Variable-temperature NMR studies can be particularly revealing. In some molecules, hindered rotation around the C-O bond of the pentafluorophenyl ester can lead to the observation of distinct signals for otherwise equivalent nuclei at low temperatures, providing insight into the rotational energy barriers. mdpi.com

The presence of fluorine atoms makes ¹⁹F NMR a particularly powerful multinuclear technique for characterizing this compound. man.ac.ukorganicchemistrydata.org ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it excellent for detecting subtle structural changes. nih.gov The ¹⁹F spectrum of the pentafluorophenyl group typically shows three distinct signals for the ortho, meta, and para fluorine atoms. researchgate.net The chemical shifts and coupling constants (J-coupling) between these fluorine nuclei provide unambiguous confirmation of the pentafluorophenyl moiety. nih.gov

The combination of ¹H, ¹³C, and ¹⁹F NMR data allows for a complete and unambiguous assignment of the molecule's covalent structure. grafiati.com

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyridine Ring Protons | 7.0 - 9.5 | Multiplets |

| ¹³C | Pyridine Ring Carbons | 120 - 155 | - |

| ¹³C | Carbonyl Carbon (C=O) | ~165 | - |

| ¹⁹F | ortho-Fluorines | ~ -153 | Multiplet |

| ¹⁹F | para-Fluorine | ~ -157 | Multiplet |

| ¹⁹F | meta-Fluorines | ~ -162 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The values for ¹⁹F are based on typical ranges for pentafluorophenyl esters. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₁₂H₄F₅NO₂), the expected molecular weight is approximately 289.16 g/mol . sigmaaldrich.com

The fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS/MS), offers structural information. Per- and polyfluorinated compounds are known to produce characteristic fragmentation patterns. msu.edu The analysis of these fragment ions helps to confirm the connectivity of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the nicotinoyl cation and the pentafluorophenoxy radical or anion, or vice-versa.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Identity |

|---|---|

| 289 | [M]⁺ (Molecular Ion) |

| 183 | [C₆F₅O]⁻ (Pentafluorophenoxide) |

UV-Vis Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. libretexts.org This technique is used to probe the electronic structure of molecules containing chromophores—functional groups that absorb light. williams.edu

This compound contains multiple chromophores: the conjugated π-system of the pyridine ring, the pentafluorophenyl ring, and the carbonyl group of the ester. tanta.edu.eg The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. uomustansiriyah.edu.iq The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the molecule's electronic structure. The conjugation between the pyridine ring and the carbonyl group influences the energy of these transitions.

While UV-Vis spectra are often broad in solution at room temperature, they provide valuable confirmation of the conjugated systems within the molecule. ubbcluj.ro

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyridine and Pentafluorophenyl Rings | 200 - 280 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Since this compound is a solid, single-crystal X-ray diffraction (XRD) is the most powerful method for determining its precise three-dimensional structure in the crystalline state. sigmaaldrich.comforcetechnology.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice.

Successful analysis yields a detailed model of the crystal structure, providing a wealth of information. chemmethod.com This includes:

Unit Cell Dimensions: The lengths and angles of the basic repeating unit of the crystal.

Space Group: The description of the crystal's symmetry elements.

Atomic Coordinates: The precise position of every atom within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the covalent bond geometry.

Torsional Angles: Information about the conformation of the molecule, such as the twist angle between the two aromatic rings.

Intermolecular Interactions: Details on how molecules pack together in the crystal, revealing non-covalent interactions like hydrogen bonds, halogen bonds (involving fluorine), and π-π stacking. researchgate.net

This static, solid-state picture is the ultimate confirmation of the molecular structure and provides a crucial benchmark for comparison with computational models and solution-state conformations suggested by other spectroscopic methods like NMR. mdpi.com

Table 5: Structural Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry and packing arrangement of molecules in the crystal. |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions of the fundamental repeating block of the crystal. |

| Atomic Coordinates (x, y, z) | Precise 3D position of each atom. |

| Bond Lengths (Å) & Bond Angles (°) | Exact geometry of the covalent framework. |

| Torsional Angles (°) | Conformational details, e.g., planarity or twist between rings. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimizationchemmethod.comnih.govresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is frequently employed to determine optimized molecular geometries and electronic properties. researchgate.net For a molecule like pentafluorophenyl nicotinate (B505614), DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed picture of its three-dimensional structure and electron distribution. chemmethod.comresearchgate.net

In related pentafluorophenyl derivatives, DFT has been used to confirm hybridization states and bond lengths, showing good agreement with experimental data. chemmethod.com Similarly, DFT has been applied to study the properties of various aromatic esters and flavonoid structures, demonstrating its utility in understanding their stability and reactivity. nih.gov

HOMO-LUMO Gap Analysis and Reactivity Predictionschrodinger.comresearchgate.netcapes.gov.br

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and polarizable molecule. schrodinger.comcapes.gov.br

For pentafluorophenyl nicotinate, the electron-withdrawing nature of the pentafluorophenyl ring is expected to lower the energy of the LUMO, while the pyridine (B92270) ring of the nicotinate moiety will influence the HOMO level. In studies of other organic molecules, a smaller frontier orbital gap is associated with higher chemical reactivity. capes.gov.br The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, as shown in the table below, which help in predicting the chemical behavior of the molecule. nih.gov

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Data in this table is representative of general quantum chemical calculations and not specific to this compound.

Vibrational Frequency Calculations and Comparison with Experimental Dataresearchgate.netresearchgate.net

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies can then be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. researchgate.net For instance, in a study on a pentafluorophenylurea derivative, select vibrational modes were compared with experimental data to validate the computational results. umich.edu

For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-F stretching vibrations of the pentafluorophenyl ring, and various stretching and bending modes of the pyridine ring. A comparison of calculated and experimental frequencies, often with the use of scaling factors to account for anharmonicity, provides a robust confirmation of the molecule's structure. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Typical Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|---|

| C=O | Stretching | 1750-1730 | |

| C-F | Stretching | 1400-1100 | |

| Aromatic C=C | Stretching | 1600-1450 | |

| Pyridine Ring | Breathing | ~1000 |

Frequencies are typical ranges and calculated values are placeholders as no specific data for this compound is available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distributionmdpi.comnih.govnih.gov

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. frontiersin.org

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the pyridine ring and the highly electronegative fluorine atoms would contribute to regions of positive potential, with the carbon of the carbonyl group being a primary site for nucleophilic attack. The pentafluorophenyl ring itself is known to exhibit regions of positive electrostatic potential, known as π-holes.

Natural Bond Orbital (NBO) and Mulliken Population Analyseschemmethod.comnih.govchemrxiv.org

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. nih.govchemrxiv.org It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule by examining the stabilization energy (E2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. nih.gov In a study of a pentafluorophenylurea derivative, NBO analysis provided insight into the electronic structure and stability of the molecule. umich.edu

Mulliken population analysis is another method used to estimate the partial atomic charges within a molecule. nih.gov However, it is known to be highly sensitive to the choice of basis set. nih.gov Both NBO and Mulliken analyses for this compound would provide a quantitative measure of the charge distribution, complementing the qualitative picture given by the MEP map.

| Atom | NBO Charge (e) | Mulliken Charge (e) |

|---|---|---|

| N (Pyridine) | ||

| C (Carbonyl) | ||

| O (Carbonyl) | ||

| O (Ester) | ||

| F (Average) |

Values are placeholders as no specific data for this compound is available.

Conformational Preference Determinationsnih.govfrontiersin.orgepa.gov

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. frontiersin.org Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. nih.gov For this compound, the main conformational flexibility would arise from the rotation around the C-O bond of the ester linkage.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 0.00 | ||

| 2 | |||

| 3 |

Data are placeholders as no specific data for this compound is available.

Mechanistic Pathway Elucidation through Computational Modelingacs.orgresearchgate.net

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the hydrolysis of esters. acs.orgresearchgate.net The hydrolysis of this compound can proceed through different pathways, such as acid-catalyzed or base-catalyzed mechanisms. acs.org Computational studies can map out the potential energy surface of the reaction, identifying transition states and intermediates.

For the base-catalyzed hydrolysis of a carboxylic acid ester, the reaction typically proceeds via a bimolecular acyl-oxygen fission (BAC2) mechanism. acs.org This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group (pentafluorophenoxide). Computational modeling can provide the activation energies for each step of this process, offering a detailed understanding of the reaction kinetics.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes

The synthesis of pentafluorophenyl esters, including Pentafluorophenyl nicotinate (B505614), is a subject of ongoing research aimed at improving efficiency, sustainability, and reaction conditions. Traditional methods often involve the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to couple nicotinic acid with pentafluorophenol (B44920). However, these methods can lead to byproducts that are difficult to remove.

A more direct and established route involves a two-step process. First, the pyridinecarboxylic acid (nicotinic acid) is converted to its acyl chloride hydrochloride using thionyl chloride with a catalytic amount of dimethylformamide (DMF). nih.gov This intermediate is then reacted with pentafluorophenol in the presence of a tertiary amine base, such as triethylamine (B128534), in a solvent like tetrahydrofuran (B95107) (THF) to yield the final Pentafluorophenyl nicotinate ester. nih.gov

Emerging research focuses on novel activation methods that avoid harsh reagents. A significant advancement is the development of a direct electrochemical synthesis that couples carboxylic acids with pentafluorophenol (PFP-OH) without the need for external dehydrating agents. rsc.orgrsc.orgnih.gov This innovative method modulates the oxidation state of PFP-OH, activating it for a cascade of nucleophilic aromatic and acyl substitutions. rsc.orgrsc.org The process relies on the anodic activation of PFP-OH to an oxyl radical, which then facilitates the esterification. rsc.org This approach is not only milder but also accommodates a wide range of functional groups, representing a green and versatile future for the synthesis of PFP esters. rsc.orgnih.gov

Exploration of Expanded Reactivity Profiles

The reactivity of this compound is dominated by the pentafluorophenyl (PFP) group, which acts as an excellent leaving group. The five highly electronegative fluorine atoms make the aromatic ring extremely electron-poor, which in turn strongly activates the ester carbonyl group toward nucleophilic acyl substitution. nih.gov This makes PFP esters highly efficient acylating agents, reacting readily with a wide range of nucleophiles like amines and alcohols under mild conditions to form stable amide and ester bonds, respectively. rsc.org Their reactivity is often compared to that of acyl chlorides, but they offer greater stability and ease of handling. researchgate.net

Future explorations of reactivity are likely to focus on several key areas. While the primary reaction site is the ester carbonyl, the electron-deficient PFP ring itself is susceptible to Nucleophilic Aromatic Substitution (SNAr), where a fluorine atom (typically at the para position) can be displaced by a strong nucleophile. nih.gov This dual reactivity opens pathways for complex molecular architectures.

Furthermore, comparative studies highlight the advantages of PFP esters over other active esters, such as N-hydroxysuccinimide (NHS) esters. PFP esters exhibit superior stability towards hydrolysis, a critical feature for reactions performed in aqueous environments, such as bioconjugation. rsc.orgmdpi.com Computational studies using Density Functional Theory (DFT) have been employed to quantify this reactivity. These studies reveal that the electron-withdrawing PFP group significantly enhances the electrophilicity of the ester carbonyl, accelerating nucleophilic attack, a finding that aligns with experimental kinetic data.

Integration into Advanced Material Development

The unique reactivity of PFP esters makes them valuable building blocks for advanced materials. This compound can be envisioned as a functional monomer or a post-polymerization modification agent for creating new polymers with tailored properties.

The field of polymer chemistry has successfully utilized polymers featuring PFP esters, such as poly(pentafluorophenyl acrylate), as versatile platforms. wikipedia.org These "activated" polymers can be readily modified by reacting them with a diverse library of primary amines to introduce specific functionalities, leading to the synthesis of novel polyacrylamides. wikipedia.orgacs.org This strategy allows for the creation of materials for applications ranging from drug delivery to functional surfaces. wikipedia.org

Specifically, PFP ester-based block copolymers have been used to create functional polymersomes, which are nanosized vesicles for drug delivery. nih.gov The PFP esters allow for straightforward functionalization of the polymer before or after self-assembly into vesicles. nih.gov The integration of the nicotinate moiety could introduce additional properties, such as biocompatibility or specific interactions within a biological system. The development of polymers from constitutional isomers of PFP ethynylbenzoates has shown that the position of the active ester on the phenyl ring affects the reactivity and electronic properties of the resulting conjugated polymer, suggesting that the nicotinate structure would similarly influence material characteristics. rsc.org

Innovations in Bioconjugation Methodologies

This compound is an exemplary reagent for bioconjugation, the process of linking molecules to biomacromolecules such as proteins. Its PFP ester group reacts efficiently and chemoselectively with primary amino groups, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form highly stable amide bonds. nih.govresearchgate.net This reaction proceeds under mild pH and temperature conditions, which is crucial for maintaining the delicate three-dimensional structure and function of the protein. nih.gov

A key innovation lies in the improved selectivity offered by PFP esters compared to the more commonly used NHS esters. Research has shown that PFP esters can achieve preferential labeling of specific lysine residues on native monoclonal antibodies. nih.gov This site-specific modification results in more homogeneous antibody-drug conjugates (ADCs) or antibody-fluorophore conjugates (AFCs) with improved properties, such as reduced aggregation and enhanced brightness, compared to the heterogeneous mixtures produced by NHS ester reactions. nih.gov

The superior hydrolytic stability of PFP esters is another significant advantage, reducing the competing reaction with water and leading to higher conjugation efficiencies, especially when working with low concentrations of valuable proteins. mdpi.comrsc.org The methodology is robust and has been used to conjugate polypeptides with carbohydrates to form glycopeptides and to create single-chain polymer nanoparticles (SCNPs) that mimic proteins. researchgate.netrsc.org The use of this compound would specifically attach a nicotinoyl group, which could serve as a tag or a modulator of biological activity.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental research with computational modeling provides a powerful paradigm for understanding and predicting the behavior of this compound. This synergistic approach accelerates the development of new applications by providing deep mechanistic insights that are often difficult to obtain through experiments alone.

Experimental studies involve the synthesis, purification, and characterization of the compound and its reaction products using techniques like NMR, IR spectroscopy, and mass spectrometry. nih.gov Kinetic studies can be performed to quantify the reactivity of the ester with various nucleophiles.

Complementing these experiments, computational methods like Density Functional Theory (DFT) are used to model the molecule's electronic structure and predict its reactivity. nih.govnih.gov Key computational analyses include:

Molecular Electrostatic Potential (MEP) Maps: These visualize the charge distribution on the molecule's surface, clearly identifying the electrophilic carbonyl carbon as the primary site for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to explain the molecule's reactivity. A significant HOMO-LUMO gap can suggest moderate reactivity, with electronic effects creating push-pull dynamics.

pKa Calculations: Computational tools can predict the acidity of the α-hydrogens on the ester, with studies showing that the PFP group can significantly increase this acidity, a prediction that has been confirmed experimentally. researchgate.net

This synergy was demonstrated in the development of a palladium/chiral Lewis base-catalyzed reaction involving PFP esters, where DFT calculations were essential to rationalize the reaction mechanism and the origin of stereochemistry. nih.gov For this compound, such combined studies can be used to fine-tune its reactivity, design novel catalytic applications, and predict its interactions in complex biological or material systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.